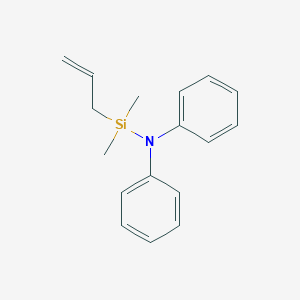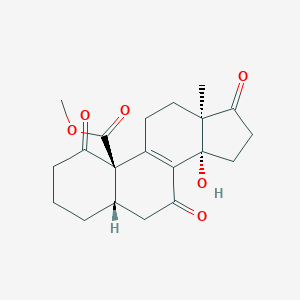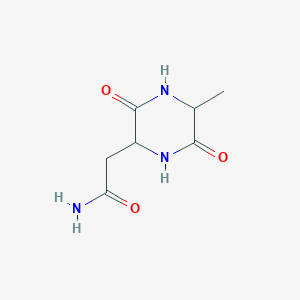![molecular formula C23H31N3O4S B237588 2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase type 5 (PDE5), phosphodiesterase type 6 (PDE6), and phosphodiesterase type 9 (PDE9). These enzymes are involved in various physiological processes, including smooth muscle relaxation, visual transduction, and memory formation.
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves the inhibition of PDE5, PDE6, and PDE9 enzymes. By inhibiting these enzymes, the compound increases the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are second messengers involved in various physiological processes. The increased levels of cGMP and cAMP lead to smooth muscle relaxation, vasodilation, and increased blood flow, which are beneficial in the treatment of various diseases, including erectile dysfunction, pulmonary arterial hypertension, and Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide are mainly attributed to its inhibitory activity against PDE5, PDE6, and PDE9 enzymes. The compound has been shown to exhibit potent vasodilatory and smooth muscle relaxant effects, which are beneficial in the treatment of various diseases, including erectile dysfunction and pulmonary arterial hypertension. Additionally, the compound has been shown to exhibit neuroprotective effects, which are beneficial in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using simple synthetic procedures. Additionally, the compound exhibits potent inhibitory activity against various enzymes, making it a valuable tool in the study of enzyme inhibition and related processes. However, the compound has limited solubility in water, which can limit its use in aqueous solutions. Additionally, the compound has not been extensively studied for its potential toxicological effects, which can limit its use in in vivo studies.
Orientations Futures
Several future directions can be pursued in the study of 2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. One potential direction is the development of more potent and selective inhibitors of PDE5, PDE6, and PDE9 enzymes. Additionally, the compound can be further studied for its potential applications in the treatment of various diseases, including erectile dysfunction, pulmonary arterial hypertension, and Alzheimer's disease. Furthermore, the compound can be studied for its potential toxicological effects and pharmacokinetic properties, which can provide valuable insights into its suitability for in vivo studies.
Méthodes De Synthèse
The synthesis of 2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves the reaction of 4-tert-butylphenol with 2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in the presence of a base. The reaction yields the desired product, which is then purified using chromatography techniques. The purity and identity of the compound are confirmed using various spectroscopic methods, including NMR and mass spectrometry.
Propriétés
Nom du produit |
2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide |
|---|---|
Formule moléculaire |
C23H31N3O4S |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
2-(4-tert-butylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H31N3O4S/c1-23(2,3)18-9-11-19(12-10-18)30-17-22(27)24-20-7-5-6-8-21(20)25-13-15-26(16-14-25)31(4,28)29/h5-12H,13-17H2,1-4H3,(H,24,27) |
Clé InChI |
GOUVTIOYGFGSGI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)


![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)